5,6-dichloro-3-iodo-1-methyl-1H-indazole
Overview
Description
5,6-Dichloro-3-iodo-1-methyl-1H-indazole: is a synthetic organic compound belonging to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds that have gained significant attention due to their diverse biological activities and applications in medicinal chemistry . The presence of chlorine and iodine atoms in the structure of this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dichloro-3-iodo-1-methyl-1H-indazole typically involves the iodination of 5,6-dichloro-1-methyl-1H-indazole. This can be achieved using iodine and an oxidizing agent such as sodium iodate or potassium iodate under acidic conditions . The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine and iodine atoms in 5,6-dichloro-3-iodo-1-methyl-1H-indazole can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted indazole derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom and potentially forming new functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions (e.g., room temperature to 80°C) in solvents like ethanol or dimethylformamide.
Major Products:
Substituted Indazole Derivatives: Depending on the nucleophile used, various substituted indazole derivatives can be formed, which may possess different biological activities.
Scientific Research Applications
Chemistry: 5,6-Dichloro-3-iodo-1-methyl-1H-indazole is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology and Medicine: Indazole derivatives, including this compound, have shown promise in the development of pharmaceuticals due to their anti-inflammatory, anticancer, and antimicrobial properties . They are being investigated for their potential to inhibit specific enzymes and receptors involved in various diseases .
Industry: The compound is used in the synthesis of agrochemicals and materials science, where its unique reactivity can be harnessed to create novel compounds with desirable properties .
Mechanism of Action
The mechanism of action of 5,6-dichloro-3-iodo-1-methyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms in the structure enhances its binding affinity to these targets, potentially leading to inhibition or modulation of their activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
5,6-Dichloro-1-methyl-1H-indazole: Lacks the iodine atom, which may result in different reactivity and biological activity.
3-Iodo-1-methyl-1H-indazole:
5,6-Dichloro-3-bromo-1-methyl-1H-indazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and potential biological effects.
Uniqueness: The combination of chlorine and iodine atoms in 5,6-dichloro-3-iodo-1-methyl-1H-indazole provides a unique reactivity profile, making it a valuable compound for various chemical transformations and biological studies .
Biological Activity
Overview
5,6-Dichloro-3-iodo-1-methyl-1H-indazole is a synthetic compound belonging to the indazole family, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a unique arrangement of halogen atoms (chlorine and iodine) that enhances its reactivity and biological activity. The presence of these halogens allows for interactions with various molecular targets, making it a valuable compound in drug design.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The halogen atoms in its structure enhance binding affinity, potentially leading to inhibition or modulation of target activity. This compound has shown promise in various therapeutic areas:
- Anticancer Activity : Indazole derivatives, including this compound, have demonstrated significant anticancer properties by inhibiting key signaling pathways involved in tumor growth.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.
- Antimicrobial Properties : Research indicates that indazole derivatives can possess antimicrobial activities, suggesting potential applications in combating infections.
Anticancer Activity
A study highlighted the efficacy of indazole derivatives in cancer treatment. For instance, compounds similar to this compound were evaluated for their ability to inhibit cancer cell proliferation. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, demonstrating potent anticancer activity .
Compound | Target | IC50 (nM) |
---|---|---|
Compound A | FGFR1 | 15.0 |
Compound B | FGFR2 | <4.1 |
This compound | Various | TBD |
Anti-inflammatory Effects
Research has shown that indazole derivatives can modulate inflammatory responses. For example, a derivative with a similar scaffold was reported to reduce inflammation markers in vitro and in vivo models . This suggests that this compound may also exhibit similar properties.
Antimicrobial Activity
In a comparative study of various indazole derivatives, some were found to possess significant antibacterial activity against common pathogens. The presence of halogen substituents was linked to enhanced antimicrobial efficacy .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the indazole ring can lead to variations in potency and selectivity against different biological targets. For instance:
- Position 3 Substituents : Alterations at this position can impact enzyme inhibitory activity.
- Position 6 Modifications : The presence of hydrophobic or hydrophilic groups can affect cellular uptake and binding affinity.
Properties
IUPAC Name |
5,6-dichloro-3-iodo-1-methylindazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2IN2/c1-13-7-3-6(10)5(9)2-4(7)8(11)12-13/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOBYQWQXNKZMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=N1)I)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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